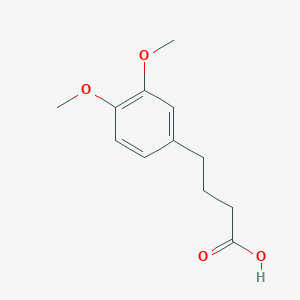
4-(3,4-Dimethoxyphenyl)butanoic acid
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials to yield products with potential biological activity. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin leads to the formation of a butanoic acid derivative, which can further react to form pyridazinone derivatives and other heterocyclic compounds . This suggests that 4-(3,4-Dimethoxyphenyl)butanoic acid could potentially be synthesized through similar reactions involving its dichloro or dimethoxy analogs.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3,4-Dimethoxyphenyl)butanoic acid has been confirmed using various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . These techniques allow for the determination of the molecular geometry and the identification of functional groups present in the compound. The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their interactions with various reagents. For example, the chloropyridazine derivative obtained from the reaction of a butanoic acid derivative with POCl3 can further react with different nucleophiles to yield thio derivatives and other heterocyclic compounds . This indicates that 4-(3,4-Dimethoxyphenyl)butanoic acid may also undergo similar reactions, leading to a variety of products depending on the reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(3,4-Dimethoxyphenyl)butanoic acid can be inferred from spectroscopic data and computational methods. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis provide insights into the stability, charge distribution, and potential reactivity of the molecule . These properties are essential for predicting how 4-(3,4-Dimethoxyphenyl)butanoic acid might behave under different conditions and in various chemical reactions.
科学的研究の応用
Synthesis and Antioxidant Properties
4-(3,4-Dimethoxyphenyl)butanoic acid has been utilized in the synthesis of various compounds with potential antioxidant properties. In a study, new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles were synthesized, which involved the reaction of acid hydrolysis, leading to the production of carboxylic acids including 4-(3,4-dimethoxyphenyl)butanoic acid. These compounds were evaluated for their antioxidant activity, showing potential for further research in this area (Dovbnya et al., 2022).
Solid-Phase Synthesis Applications
The compound plays a role in the preparation of linkers and resins for solid-phase synthesis. A study reported the synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, a derivative of 4-(3,4-dimethoxyphenyl)butanoic acid, highlighting its utility in the solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
Biological Activity of Derivatives
Derivatives of 4-(3,4-dimethoxyphenyl)butanoic acid have been synthesized and evaluated for their biological activities. For instance, 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives demonstrated fungicidal and insecticidal activities in greenhouse evaluations, showcasing the compound's potential in agrochemical research (Liu et al., 2004).
Optical Gating of Synthetic Ion Channels
In the field of nanofluidics, a derivative, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, was used to demonstrate the optical gating of synthetic ion channels. This application highlights the potential of derivatives of 4-(3,4-dimethoxyphenyl)butanoic acid in the development of light-induced controlled release systems, sensors, and information processing devices (Ali et al., 2012).
Molecular Docking and Vibrational Studies
The compound's derivatives have been the subject of molecular docking and vibrational studies, contributing to our understanding of noncovalent interactions and the potential for biological activity. Such research has implications for pharmacological development and the design of nonlinear optical materials (Vanasundari et al., 2018).
Safety And Hazards
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQKCIAJGRMMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314571 | |
| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)butanoic acid | |
CAS RN |
13575-74-1 | |
| Record name | 13575-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dimethoxyphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



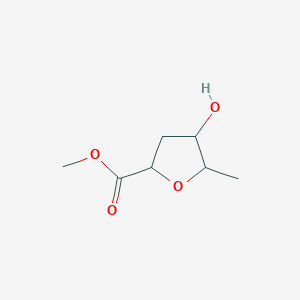
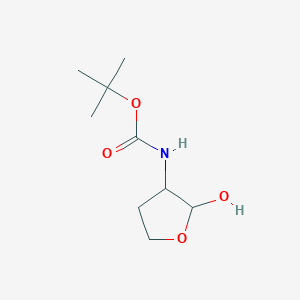
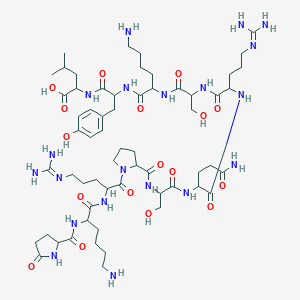
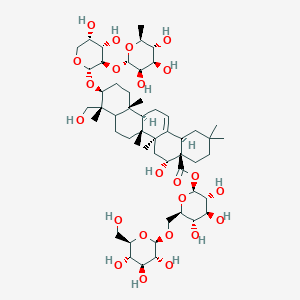
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
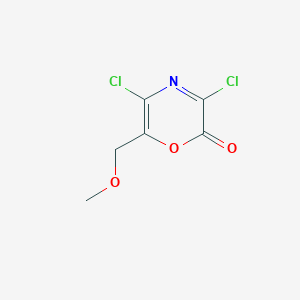
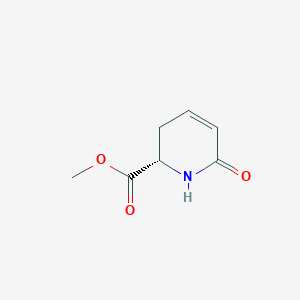
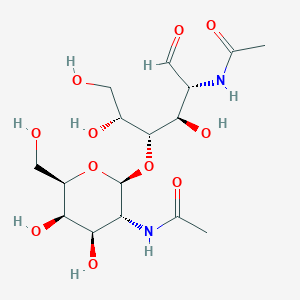
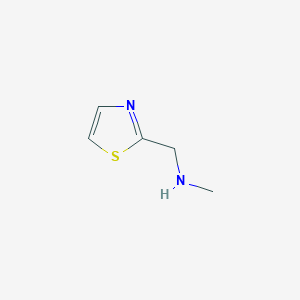
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
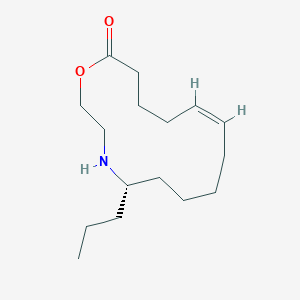
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)